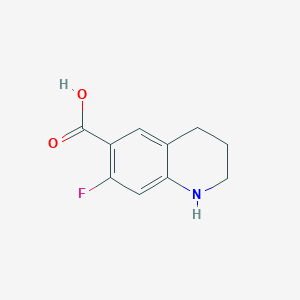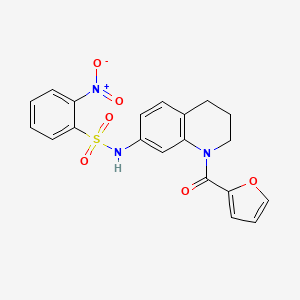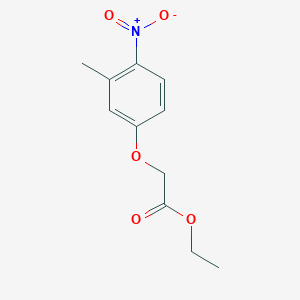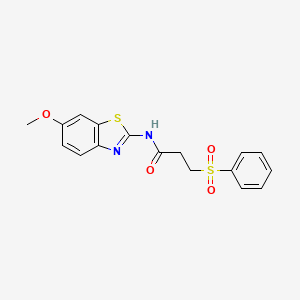![molecular formula C18H22N4O2S B2418438 2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-30-0](/img/structure/B2418438.png)
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds in the 1,2,4-triazole class are known to participate in a variety of chemical reactions. These can include condensation reactions and cycloaddition with dipolarophiles .Scientific Research Applications
Synthesis and Chemical Reactions
- Triazoles Synthesis : Research on triazoles has shown the formation of compounds like [1,2,4]triazolo-[1,5-d][1,2,4,6]tetrazepine-5-thiones under certain conditions, indicating the versatility of triazole derivatives in chemical synthesis (Reiter, Barkóczy, & Pallagi, 1993).
- Dihydrothiazolo[3,2-a]pyrimidine Derivatives : Studies have shown the ability to synthesize derivatives of dihydrothiazolo pyrimidinones, highlighting the chemical flexibility and potential applications of these compounds in various chemical reactions (Kinoshita et al., 1987).
Pharmacological Properties
- Anti-anoxic Activity : Some derivatives show promising anti-anoxic activity, indicating potential therapeutic applications in conditions related to oxygen deprivation (Ohkubo et al., 1995).
- Antinociception : Certain pyrazolyl-thiazole derivatives, related to the compound , have been found to cause antinociception in mice, suggesting potential applications in pain management (Prokopp et al., 2006).
Biological Activities
- Anti-inflammatory, Analgesic, and Antibacterial Activities : Some triazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antibacterial activities, indicating their potential use in treating various medical conditions (Hussein et al., 2011).
- Antimicrobial Activity : Novel triazole, triazolothiadiazole, and triazolothiadiazine derivatives have shown significant antimicrobial activity, suggesting their potential use in combating bacterial and fungal infections (Abbady, 2014).
Additional Applications
- Organ Protective Effects : Some derivatives have shown protective effects against ethanol-induced oxidative stress in mouse brain and liver, suggesting potential therapeutic applications in organ protection (Aktay, Tozkoparan, & Ertan, 2005).
- Synthesis of Novel Dyes : Derivatives of thiazolo-triazoles have been used in the synthesis of novel dyes, demonstrating their utility in material science and industrial applications (Karcı & Karcı, 2012).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical properties, and potential biological activities. Given the broad spectrum of biological activities exhibited by similar 1,2,4-triazole compounds , this compound could be a promising candidate for further study.
properties
IUPAC Name |
2-ethyl-5-[(4-methylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-14-19-18-22(20-14)17(23)16(25-18)15(21-8-10-24-11-9-21)13-6-4-12(2)5-7-13/h4-7,15,23H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHQFZRJVWKKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole-5-sulfonamide](/img/structure/B2418358.png)
![2-[(5-Oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile](/img/structure/B2418361.png)




![N-{1-[(3-methoxyphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2418370.png)



![N-(2-bromophenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2418376.png)
![2-cyclohexyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2418377.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B2418378.png)